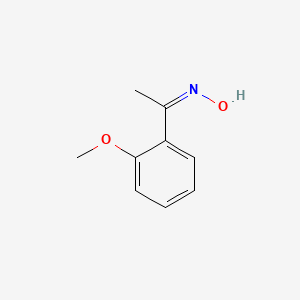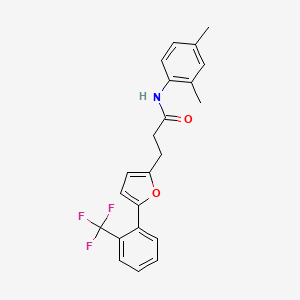![molecular formula C22H15F2NO3 B11945850 (3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 269075-53-8](/img/structure/B11945850.png)
(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone is a complex organic compound with a unique structure that combines a benzofuran moiety with a biphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the amino and methoxy groups through electrophilic substitution reactions. The biphenyl group can be attached via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
(3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzofuran derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, (3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and functionality.
作用機序
The mechanism of action of (3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the biphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone
- (3-Amino-7-hydroxybenzofuran-2-yl)(phenyl)methanone
- (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone
Uniqueness
Compared to similar compounds, (3-Amino-7-methoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone stands out due to the presence of the difluoro-biphenyl group. This structural feature enhances its reactivity and binding affinity, making it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
269075-53-8 |
|---|---|
分子式 |
C22H15F2NO3 |
分子量 |
379.4 g/mol |
IUPAC名 |
(3-amino-7-methoxy-1-benzofuran-2-yl)-[4-(2,4-difluorophenyl)phenyl]methanone |
InChI |
InChI=1S/C22H15F2NO3/c1-27-18-4-2-3-16-19(25)22(28-21(16)18)20(26)13-7-5-12(6-8-13)15-10-9-14(23)11-17(15)24/h2-11H,25H2,1H3 |
InChIキー |
HXPCUOWZUAJESC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11945768.png)

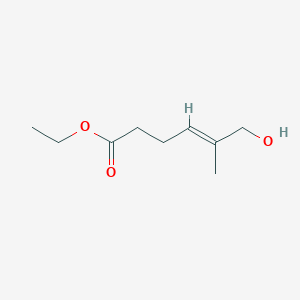
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)
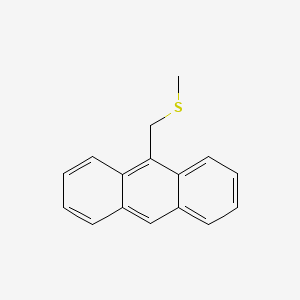

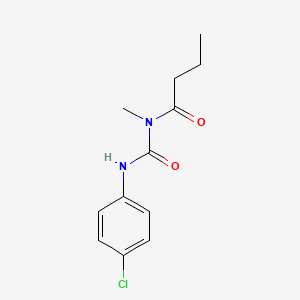
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
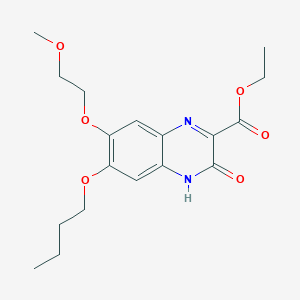
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
